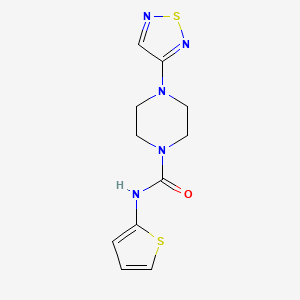
4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a synthetic organic compound that features a thiadiazole ring, a thiophene ring, and a piperazine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or other cyclizing agents.
Formation of the Piperazine Moiety: Piperazine derivatives can be synthesized through nucleophilic substitution reactions.
Coupling Reactions: The thiadiazole and thiophene rings can be coupled to the piperazine moiety using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the thiadiazole ring or the piperazine moiety.
Substitution: Various substitution reactions can occur, especially on the thiophene and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with thiadiazole and thiophene rings are often explored as catalysts in organic reactions.
Materials Science: These compounds can be used in the development of new materials with unique electronic properties.
Biology and Medicine
Biochemistry: Studied for their interactions with biological macromolecules.
Industry
Agriculture: Possible use as pesticides or herbicides.
Electronics: Utilized in the development of organic semiconductors.
Mecanismo De Acción
The mechanism of action for compounds like 4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide would depend on their specific biological targets. Generally, these compounds may interact with enzymes, receptors, or DNA, leading to various biological effects. The thiadiazole and thiophene rings can participate in π-π interactions, hydrogen bonding, and other molecular interactions that influence their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,2,5-thiadiazol-3-yl)-N-(phenyl)piperazine-1-carboxamide
- 4-(1,2,5-thiadiazol-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamide
Uniqueness
The presence of both thiadiazole and thiophene rings in 4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide may confer unique electronic properties and biological activities compared to similar compounds. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
IUPAC Name |
4-(1,2,5-thiadiazol-3-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS2/c17-11(13-10-2-1-7-18-10)16-5-3-15(4-6-16)9-8-12-19-14-9/h1-2,7-8H,3-6H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXAZXIPBSKDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-ethoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2898045.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B2898046.png)
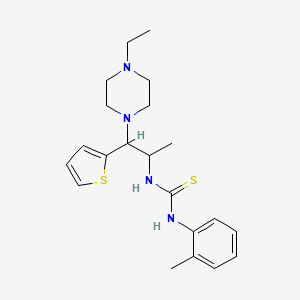
![2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine](/img/structure/B2898049.png)
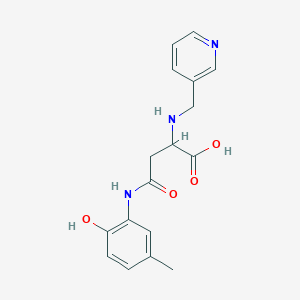
![N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide](/img/structure/B2898051.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2898054.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2898055.png)
![6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2898056.png)
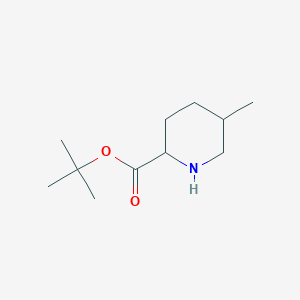
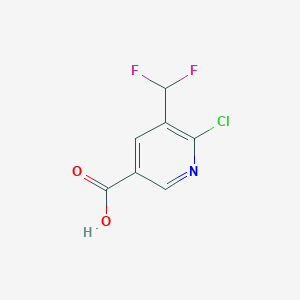
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2898060.png)
![N-[(2-Methyl-4-pyrazol-1-ylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2898063.png)
![1-[(3-chlorophenyl)methyl]-N-{[(2-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2898064.png)
